2-Chloro-4-(morpholinosulfonyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-morpholin-4-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c11-9-7-8(1-2-10(9)13)17(14,15)12-3-5-16-6-4-12/h1-2,7,13H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYZDPKMAFLLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 2 Chloro 4 Morpholinosulfonyl Phenol
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 2-Chloro-4-(morpholinosulfonyl)phenol reveals two primary disconnection points: the carbon-sulfur bond of the sulfonamide and the carbon-chlorine bond on the phenolic ring. This suggests that the synthesis can be approached by either introducing the morpholinosulfonyl group onto a pre-existing 2-chlorophenol (B165306) derivative or by constructing the phenol (B47542) ring from a precursor already containing the morpholinosulfonyl moiety.
Synthesis of Chlorophenol Derivatives (e.g., 2-chloro-4-nitrophenol)
A key precursor in many synthetic strategies is 2-chloro-4-nitrophenol (B164951). This intermediate can be synthesized through various methods, primarily involving the chlorination of 4-nitrophenol (B140041) or the nitration of 2-chlorophenol.
One common approach involves the direct chlorination of 4-nitrophenol. This can be achieved by reacting 4-nitrophenol with chlorine gas in the presence of an aqueous hydrochloric acid solution. The reaction temperature is typically maintained to keep the 4-nitrophenol in a molten state, which facilitates the reaction. Another method utilizes a mixture of hydrochloric acid and an oxidizing agent, such as hydrogen peroxide or nitric acid, to generate the chlorinating species in situ.
An alternative strategy starts from 2-methoxy-5-nitroaniline. This compound can undergo a diazotization reaction followed by a Sandmeyer reaction to introduce a chlorine atom, yielding 2-chloro-4-nitroanisole. Subsequent nucleophilic substitution with sodium hydroxide (B78521), followed by acidification, cleaves the methyl ether to afford the desired 2-chloro-4-nitrophenol.
The nitro group of 2-chloro-4-nitrophenol can then be reduced to an amine to form 2-chloro-4-aminophenol. This reduction is commonly carried out using reagents such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like activated carbon and ferric trichloride (B1173362) hexahydrate. This amino derivative serves as a crucial intermediate for the introduction of the sulfonyl group.
Table 1: Comparison of Synthetic Methods for 2-chloro-4-nitrophenol
| Starting Material | Reagents | Key Features |
|---|---|---|
| 4-Nitrophenol | Chlorine gas, aq. HCl | Direct chlorination of a readily available starting material. nih.gov |
| 4-Nitrophenol | HCl, H2O2/HNO3 | In situ generation of the chlorinating agent. nih.gov |
| 2-Methoxy-5-nitroaniline | Diazotization, Sandmeyer reaction, NaOH, HCl | Multi-step synthesis offering an alternative route. scnu.edu.cn |
Formation of the Morpholinosulfonyl Moiety
The morpholinosulfonyl group is typically introduced by reacting a suitable precursor with morpholine-4-sulfonyl chloride or by building the sulfonamide from sulfuryl chloride and morpholine (B109124). The reaction of an amine with a sulfonyl chloride is a well-established method for forming sulfonamides. In the context of synthesizing the target molecule, 2-chloro-4-aminophenol would be the amine component that reacts with morpholine-4-sulfonyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Direct Synthetic Routes to this compound
Direct synthetic routes aim to construct the target molecule in a more convergent manner, often starting from precursors that already contain some of the key functional groups.
Derivatization from 4-Chloro-3-morpholinosulfonyl-aniline
A plausible synthetic route involves starting with an aniline (B41778) derivative that already possesses the chloro and morpholinosulfonyl substituents in the desired positions, such as 4-chloro-3-morpholinosulfonyl-aniline. This precursor could be subjected to a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is often unstable and is typically used immediately in the next step. Gentle heating of the aqueous solution of the diazonium salt leads to its decomposition, with the loss of nitrogen gas and the introduction of a hydroxyl group onto the aromatic ring, yielding the target this compound. This method is a standard transformation for converting anilines to phenols.
Application of General Sulfonamide Synthesis Methodologies
General methodologies for sulfonamide synthesis can be adapted to produce this compound. A common approach is the reaction of an aromatic sulfonyl chloride with an amine. In this case, one could envision the synthesis starting from a 3-chloro-4-hydroxyphenylsulfonyl chloride. This intermediate could then be reacted with morpholine in the presence of a base to form the desired sulfonamide. The synthesis of the sulfonyl chloride precursor would likely involve the chlorosulfonation of 2-chlorophenol. However, controlling the regioselectivity of the chlorosulfonation can be challenging.
Derivatization and Structural Modifications of the this compound Scaffold
The this compound scaffold possesses several reactive sites that allow for a variety of structural modifications. The phenolic hydroxyl group is a primary site for derivatization.
Alkylation: The hydroxyl group can be alkylated to form ethers. This is typically achieved by treating the phenol with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol.
Acylation: The phenol can be acylated to form esters. This can be accomplished by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). Friedel-Crafts acylation of phenols can also be used to introduce an acyl group directly onto the aromatic ring, typically at the ortho position to the hydroxyl group.
Halogenation: The aromatic ring can be further halogenated. Due to the activating effect of the hydroxyl group, electrophilic aromatic substitution with halogens (e.g., bromine or iodine) would likely occur at the positions ortho and para to the hydroxyl group that are not already substituted.
Reactions of the Sulfonamide: While the sulfonamide N-H is generally less reactive than the phenolic O-H, it can undergo reactions such as alkylation under specific conditions. Furthermore, the sulfonamide group can influence the reactivity of the aromatic ring in various transformations.
These derivatization strategies allow for the synthesis of a library of compounds based on the this compound scaffold, enabling the exploration of their properties in various applications.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Alkylation | Alkyl halide, Base (e.g., K2CO3) | Ether derivative |
| Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | Ester derivative |
| Halogenation | Halogen (e.g., Br2), Lewis acid (optional) | Further halogenated phenol |
Chemical Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for functionalization, allowing for the synthesis of various ether and ester derivatives.
O-Alkylation: The hydroxyl group can be converted into an ether linkage through Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base, such as sodium hydride or a carbonate, to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction is versatile, allowing for the introduction of a wide array of alkyl and substituted alkyl groups. For instance, various phenols can be alkylated using different unsaturated compounds in the presence of a phenoxide catalyst like aluminum phenoxide. google.com
O-Acylation: Ester derivatives are readily prepared by reacting the phenol with acylating agents such as acyl chlorides or acid anhydrides. ucalgary.ca This reaction can be catalyzed by either base (e.g., pyridine, triethylamine), which activates the phenol, or acid, which activates the acylating agent. O-acylation is often a competing reaction with C-acylation (a Friedel-Crafts reaction) on the aromatic ring. stackexchange.comcurlyarrows.com Under base-catalyzed or neutral conditions, O-acylation typically predominates to form the corresponding phenyl ester. ucalgary.ca
Sulfation: The hydroxyl group can be sulfated to form a phenyl sulfate (B86663) monoester. A common laboratory method involves reacting the phenol with a protected chlorosulfate (B8482658) reagent, such as 2,2,2-trichloroethyl chlorosulfate, in the presence of a base like triethylamine and a catalyst like N,N-dimethylaminopyridine (DMAP). nih.gov The resulting sulfate diester can then be deprotected, for example, using zinc powder and ammonium (B1175870) formate, to yield the final sulfate monoester. nih.gov
Table 1: Representative Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| O-Alkylation | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | Aryl Ether |
| O-Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | Phenyl Ester |
| Sulfation | 1. 2,2,2-Trichloroethyl chlorosulfate, Base (e.g., Et₃N) 2. Deprotection (e.g., Zn/NH₄HCO₂) | Phenyl Sulfate |
Electrophilic Aromatic Substitution on the Phenol Ring for Analog Generation
The phenolic ring of this compound is activated towards electrophilic aromatic substitution by the strongly electron-donating hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions relative to it. savemyexams.combyjus.com Since the para position is occupied by the morpholinosulfonyl group, substitution is expected to occur at the ortho positions (positions 3 and 5). The existing chlorine atom at position 2 will also influence the regioselectivity of further substitutions.
Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.com Reaction with bromine water, for example, can lead to polybromination. savemyexams.com For monosubstitution, milder conditions, such as bromine in a less polar solvent like carbon tetrachloride or chloroform, are employed. byjus.com
Nitration: Due to the activated ring, nitration of phenols can be achieved using dilute nitric acid at room temperature, which is a milder condition compared to the concentrated nitric and sulfuric acid mixture required for benzene. savemyexams.combyjus.comquora.com The reaction typically yields a mixture of ortho- and para-nitrophenols. byjus.com For this compound, nitration would be expected at the available ortho position. Using concentrated nitric acid can lead to the formation of polysubstituted products like 2,4,6-trinitrophenol (picric acid) from phenol itself. byjus.comquora.com
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring. However, with phenols, there is a competition between C-acylation on the ring and O-acylation at the hydroxyl group. stackexchange.comcurlyarrows.com The product of C-acylation is thermodynamically more stable. ucalgary.ca Under Friedel-Crafts conditions (acyl chloride and a Lewis acid like AlCl₃), the initially formed O-acylated product (phenyl ester) can undergo a Fries rearrangement, especially with excess catalyst, to yield ortho- and para-hydroxyarylketones. stackexchange.comcurlyarrows.com
Table 2: Electrophilic Aromatic Substitution Reactions for Analog Generation
| Reaction | Typical Reagents | Expected Substitution Position(s) |
|---|---|---|
| Halogenation | Br₂ in CCl₄ | Ortho to -OH group |
| Nitration | Dilute HNO₃ | Ortho to -OH group |
| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Ortho to -OH group (via Fries Rearrangement) |
Modifications of the Morpholine Ring System
The morpholine ring offers several avenues for modification, primarily at the nitrogen atom, but also through transformations involving the carbon skeleton.
N-Alkylation: The nitrogen atom of the morpholine ring, being a secondary amine within the sulfonamide structure, is not directly reactive as a nucleophile. However, modifications can be envisioned by starting from a precursor where the morpholine nitrogen is not yet part of the sulfonamide. In a general context, the secondary amine of a morpholine ring is readily alkylated. For instance, N-alkylation of morpholine with various alcohols can be achieved in the gas-solid phase using a CuO–NiO/γ–Al₂O₃ catalyst. researchgate.netakjournals.com This method is effective for primary alcohols, leading to high conversions and selectivities for N-alkylmorpholines. researchgate.net
Ring Opening: The morpholine ring, while generally stable, can undergo ring-opening reactions under specific conditions. Oxidative ring-opening of N-aryl morpholine derivatives can be achieved using visible light as an energy source and O₂ as the final oxidant, avoiding harsh reagents. google.com This process cleaves the C-C bonds within the ring. google.com Quantum chemistry calculations have shown that ring-opening can also proceed via radical mechanisms, for example, after hydrogen abstraction and subsequent reaction with molecular oxygen. nih.gov
Functionalization of the Carbon Skeleton: While direct C-H functionalization of the morpholine ring is challenging, oxidative reactions can introduce functionality. For example, cross-dehydrogenative coupling between morpholin-2-ones and cyclic imides can occur at the carbon alpha to the nitrogen, demonstrating a pathway to functionalize the ring's backbone. mdpi.com
Alterations to the Sulfonyl Linkage
The sulfonamide linkage (Ar-SO₂-NR₂) is known for its chemical stability, making it a common feature in pharmaceuticals. However, under certain conditions, this bond can be cleaved or modified.
Reductive Cleavage: The N-S bond of sulfonamides is generally resistant to cleavage. However, specific reagents can effect this transformation. For example, some studies have explored electrochemical methods for the reductive cleavage of the N–S bond as a deprotection strategy. acs.org
Hydrolytic Cleavage: While robust, the aryl sulfonamide bond can be susceptible to cleavage. A mild and selective reagent system for cleaving aryl sulfonamides is a 40% solution of sulfuric acid in acetic acid. rsc.org Additionally, metabolic pathways can induce cleavage. Electron-deficient aryl sulfonamides can undergo nucleophilic addition by glutathione (B108866) (GSH), leading to the cleavage of the S-Ar bond. domainex.co.uk This metabolic hydrolysis is a potential toxicological concern but also represents a chemical transformation pathway. domainex.co.uk
Photochemical Cleavage: Recent research has demonstrated that the N-S bond in sulfonamides can be cleaved under visible light irradiation. This deamination process can be used to generate sulfonyl radicals, which can then be trapped by other reagents. For example, a visible light-mediated reaction of sulfonamides with boronic acids can lead to the formation of diaryl sulfones, effectively replacing the morpholine group with an aryl group. rsc.org
Table 3: Methods for Altering the Sulfonyl Linkage
| Alteration Method | Conditions/Reagents | Outcome |
|---|---|---|
| Acid Hydrolysis | 40% H₂SO₄ in Acetic Acid | Cleavage of N-S bond |
| Metabolic Cleavage | Glutathione (GSH), Glutathione S-transferase (GST) | Cleavage of S-Ar bond |
| Photochemical Reaction | Visible Light, Boronic Acid | N-S bond cleavage and formation of diaryl sulfone |
| Electrochemical Reduction | Reductive electrolysis | Cleavage of N-S bond |
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Morpholinosulfonyl Phenol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
No experimental ¹H NMR data for 2-Chloro-4-(morpholinosulfonyl)phenol is currently available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation
No experimental ¹³C NMR data for this compound is currently available.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
No experimental 2D NMR data for this compound is currently available.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No experimental HRMS data for this compound is currently available.
Analysis of Fragmentation Patterns for Structural Confirmation
No experimental mass spectrometry fragmentation data for this compound is currently available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the phenolic hydroxyl group, the sulfonamide group, the morpholine (B109124) ring, and the substituted benzene ring.
The hydroxyl (O-H) stretching vibration of the phenolic group typically appears as a broad and strong absorption band in the region of 3600-3200 cm⁻¹. libretexts.orglibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. Another key vibration associated with the phenol (B47542) group is the C-O stretching, which is observed in the 1260-1000 cm⁻¹ region. libretexts.org
The sulfonamide group (-SO₂N-) gives rise to two characteristic and strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric S=O stretching is typically found in the 1370-1330 cm⁻¹ range, while the symmetric stretching appears in the 1180-1160 cm⁻¹ region. researchgate.net These distinct bands are a clear indicator of the presence of the sulfonyl moiety.
The morpholine ring exhibits characteristic C-O-C and C-N stretching vibrations. The C-O-C stretching of the ether linkage within the morpholine ring is typically observed around 1115 cm⁻¹. The C-N stretching vibrations of the tertiary amine in the morpholine ring can be found in the 1200-1025 cm⁻¹ range.
The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can also influence the fingerprint region of the spectrum (below 1000 cm⁻¹). The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ range.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic Hydroxyl | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Phenolic Hydroxyl | C-O Stretch | 1260 - 1000 | Strong |
| Sulfonamide | S=O Asymmetric Stretch | 1370 - 1330 | Strong |
| Sulfonamide | S=O Symmetric Stretch | 1180 - 1160 | Strong |
| Morpholine | C-O-C Stretch | ~1115 | Medium to Strong |
| Morpholine | C-N Stretch | 1200 - 1025 | Medium |
| Aromatic Ring | C-H Stretch | >3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Chloro Group | C-Cl Stretch | 800 - 600 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound.
The molecular conformation will be dictated by the spatial arrangement of the phenyl ring, the sulfonamide linker, and the morpholine ring. The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. The morpholine ring typically adopts a chair conformation.
A key feature in the crystal packing of sulfonamides is the formation of hydrogen bonds. In the case of this compound, the phenolic hydroxyl group is a potent hydrogen bond donor. It is highly likely to form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen atoms of the sulfonamide group or the nitrogen atom of the morpholine ring. These hydrogen bonding interactions play a significant role in stabilizing the crystal lattice.
Table 2: Expected Crystallographic Parameters for this compound based on Analogous Structures
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |
| Key Intermolecular Interactions | O-H···O (sulfonamide) hydrogen bonds, O-H···N (morpholine) hydrogen bonds, C-H···O interactions, π-π stacking |
| Sulfonamide Geometry | Tetrahedral around the sulfur atom |
| Morpholine Conformation | Chair |
Computational Chemistry and Molecular Modeling of 2 Chloro 4 Morpholinosulfonyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.
Conformational Analysis and Energy Landscapes
Understanding the three-dimensional shapes a molecule can adopt is critical for predicting its biological activity and physical properties.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict how a molecule might bind to the active site of a protein or other biological target. There are no published molecular docking studies involving 2-Chloro-4-(morpholinosulfonyl)phenol. Research in this area would be necessary to hypothesize its potential biological targets, predict its binding affinity, and understand the specific intermolecular interactions (such as hydrogen bonds or hydrophobic interactions) that might stabilize the ligand-protein complex.
Future Research Directions and Translational Perspectives
Rational Design Principles for Novel Bioactive Agents Based on the 2-Chloro-4-(morpholinosulfonyl)phenol Scaffold
The future development of bioactive agents from the this compound core will heavily rely on rational design principles to optimize potency, selectivity, and pharmacokinetic properties. The morpholine (B109124) ring is a particularly advantageous feature, often employed in medicinal chemistry to improve metabolic stability and aqueous solubility. nih.gov Future design strategies will likely focus on systematic structure-activity relationship (SAR) studies.
Key rational design approaches will include:
Modification of the Phenolic Group: The hydroxyl group on the phenol (B47542) ring is a key site for modification. It can be alkylated, acylated, or used as a handle to attach other pharmacophores, potentially altering the compound's hydrogen bonding capacity and target interactions.
Substitution on the Phenyl Ring: While the parent scaffold has a chlorine atom, its position and nature can be varied. Exploring other halogen substitutions (e.g., F, Br) or introducing small alkyl or electron-withdrawing/donating groups could fine-tune electronic properties and binding affinity.
Computational Modeling: Advanced computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations will be indispensable. nih.govnih.gov These methods can predict the binding affinity of novel analogs to specific biological targets, screen virtual libraries, and provide insights into the molecular interactions driving bioactivity, thereby accelerating the design-synthesis-test cycle. nih.gov
Table 1: Potential Modifications and Design Rationale
| Scaffold Position | Modification Strategy | Rationale for Improvement |
|---|---|---|
| Phenolic -OH | Alkylation, Esterification | Modulate solubility, membrane permeability, and prodrug potential. |
| Phenyl Ring | Vary halogen substituent (F, Br, I) | Fine-tune electronic properties and steric interactions within the binding pocket. |
| Phenyl Ring | Add methyl or trifluoromethyl groups | Probe hydrophobic pockets and alter metabolic stability. |
| Sulfonamide Linker | Replace with amide or reverse sulfonamide | Alter bond angles, flexibility, and hydrogen bonding patterns. |
| Morpholine Ring | Substitute with piperazine (B1678402) or thiomorpholine | Assess the role of the heteroatoms in target engagement and pharmacokinetics. |
Development of Advanced Synthetic Methodologies for Diversification and Analogue Discovery
To fully explore the chemical space around the this compound scaffold, the development of efficient and versatile synthetic methodologies is crucial. Future research will focus on creating robust synthetic routes that allow for rapid diversification and the creation of large analog libraries for high-throughput screening.
Key areas for synthetic development include:
Late-Stage Functionalization: Developing reactions that allow for modification of the core scaffold in the final steps of a synthesis. This approach is highly efficient as it avoids re-synthesis from early precursors and allows for the rapid generation of diverse analogs from a common intermediate.
Combinatorial Chemistry: Employing combinatorial and parallel synthesis techniques to generate libraries of compounds where different building blocks are systematically combined. For instance, reacting a common 2-chloro-4-sulfonyl chloride phenol intermediate with a diverse library of amines (in place of morpholine) could rapidly generate hundreds of analogs.
Flow Chemistry: Utilizing microfluidic reactors and flow chemistry can offer improved reaction control, safety, and scalability for key synthetic steps, such as the initial chlorination or sulfamoylation reactions. google.comgoogle.com
Biocatalysis: Exploring the use of enzymes to perform specific transformations, such as regioselective hydroxylation or other modifications, can provide access to novel analogs that are difficult to produce through traditional chemical methods.
Integration of Multi-Omics Data with Computational Approaches for Target Discovery
A major challenge and opportunity in modern drug discovery is the identification of novel biological targets for small molecules. For the this compound scaffold, integrating multi-omics data (genomics, proteomics, metabolomics) with computational biology will be a powerful strategy for target deconvolution and discovery. The sulfonamide motif is present in drugs with a very wide range of biological activities, suggesting that derivatives of this scaffold could have multiple targets. nih.gov
Future approaches in this area will involve:
Chemoproteomics: Using affinity-based probes derived from the scaffold to pull down binding proteins from cell lysates, which can then be identified using mass spectrometry. This provides direct evidence of physical interactions between the compound and cellular proteins.
Transcriptomic Profiling: Treating cell lines with lead compounds and analyzing the resulting changes in gene expression via RNA-sequencing. The pattern of up-regulated and down-regulated genes can provide clues about the biological pathways being modulated by the compound.
Phenotypic Screening and AI: Running high-content phenotypic screens to identify compounds that produce a desired cellular effect (e.g., inducing apoptosis in cancer cells). Artificial intelligence and machine learning algorithms can then be used to correlate the chemical structures of active compounds with the observed phenotype and multi-omics data to predict potential targets. nih.gov
Exploration of New Biological Targets and Pathways for Therapeutic Development
The structural components of this compound suggest a broad potential for biological activity that warrants exploration against new and emerging targets. The morpholine ring is a key pharmacophore in molecules targeting the central nervous system (CNS) and is found in inhibitors of enzymes relevant to neurodegenerative diseases like Alzheimer's and Parkinson's. tandfonline.comnih.gov
Future therapeutic areas and targets for exploration include:
Kinase Inhibition: The sulfonamide and aromatic moieties are common features in kinase inhibitors. Screening libraries of analogs against panels of human kinases could identify potent and selective inhibitors for oncology or inflammatory diseases.
Neurodegenerative Diseases: Given the prevalence of the morpholine scaffold in CNS drugs, new analogs could be designed and tested as inhibitors of targets like secretases (e.g., γ-secretase, δ-secretase) or kinases (e.g., LRRK2) involved in the pathology of Alzheimer's or Parkinson's disease. nih.govacs.org
Ion Channels and Receptors: Derivatives could be screened for activity against various ion channels or G-protein coupled receptors (GPCRs), which are major drug target classes. The morpholine moiety, in particular, can bestow selective affinity for a wide range of receptors. nih.gov
Anti-Infective Agents: Sulfonamides were among the first antibiotics, and there is renewed interest in developing novel sulfonamide-based compounds to combat drug-resistant bacteria, viruses, or parasites. nih.gov
Table 2: Potential Therapeutic Areas and Biological Targets
| Therapeutic Area | Potential Biological Target Class | Example Targets |
|---|---|---|
| Oncology | Protein Kinases | EGFR, VEGFR, PI3K |
| Neurodegeneration | Secretases, Kinases, Receptors | γ-secretase, LRRK2, Dopamine Receptors nih.govacs.org |
| Infectious Diseases | Bacterial Metabolic Enzymes | Dihydropteroate (B1496061) synthase (DHPS) |
| Inflammatory Diseases | Pro-inflammatory Enzymes | Cyclooxygenase (COX), Carbonic Anhydrase |
Development of Research Tools and Chemical Probes for Cellular and Molecular Biology Studies
Beyond direct therapeutic applications, derivatives of the this compound scaffold can be developed into valuable chemical probes to investigate biological systems. mskcc.org These tools are essential for target validation and elucidating the mechanism of action of bioactive compounds.
Strategies for developing research tools include:
Affinity Probes: Synthesizing analogs that incorporate a reactive group (e.g., sulfonyl fluoride, aryl azide) or a tag (e.g., biotin). nih.govrsc.org These probes can be used to covalently label their protein targets for identification or to perform pull-down experiments. SAR studies are first needed to identify positions on the scaffold that tolerate the addition of such tags without losing binding affinity. nih.gov
Fluorescent Probes: Attaching a fluorophore (e.g., rhodamine, fluorescein) to a non-critical position of the scaffold. nih.gov These probes allow for the visualization of the compound's localization within cells using fluorescence microscopy, helping to confirm target engagement in a cellular context.
Covalent and Photoaffinity Probes: Designing derivatives with chemically reactive moieties that can form a permanent covalent bond with their target protein upon binding or upon irradiation with UV light. mdpi.com These are powerful tools for unambiguously identifying the direct binding partners of a drug.
The development of a "chemical toolbox" containing a potent inhibitor, a non-binding negative control, and various tagged probes is a key goal that would significantly advance the study of any identified biological targets. mskcc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
